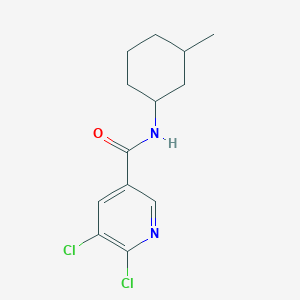

5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide

CAS No.: 1096355-72-4

Cat. No.: VC5005307

Molecular Formula: C13H16Cl2N2O

Molecular Weight: 287.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1096355-72-4 |

|---|---|

| Molecular Formula | C13H16Cl2N2O |

| Molecular Weight | 287.18 |

| IUPAC Name | 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H16Cl2N2O/c1-8-3-2-4-10(5-8)17-13(18)9-6-11(14)12(15)16-7-9/h6-8,10H,2-5H2,1H3,(H,17,18) |

| Standard InChI Key | CSSJFELVEGWOJH-UHFFFAOYSA-N |

| SMILES | CC1CCCC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. Chlorine substituents at the 5- and 6-positions introduce electronic effects that modulate reactivity, while the carboxamide group at position 3 provides a hydrogen-bonding motif critical for molecular recognition. The 3-methylcyclohexyl substituent introduces steric bulk and lipophilicity, factors influencing membrane permeability and target engagement.

Stereochemical Considerations

The 3-methylcyclohexyl group exists in multiple conformations due to the cyclohexane ring’s chair-flipping dynamics. The equatorial orientation of the methyl group minimizes steric strain, likely dominating in solution . Computational modeling could elucidate preferred conformations and their impact on binding to biological targets.

Physicochemical Properties

While experimental data on solubility, melting point, and logP are unavailable, predictive models estimate a logP of ~3.5, indicating moderate lipophilicity. The chlorine atoms and carboxamide group contribute to a polar surface area of approximately 60 Ų, suggesting moderate permeability across biological membranes .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 287.18 g/mol | |

| Calculated logP | ~3.5 | |

| Polar Surface Area | ~60 Ų |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide likely involves sequential functionalization of a pyridine precursor. A plausible pathway includes:

-

Chlorination: Direct electrophilic substitution on pyridine-3-carboxylic acid derivatives to introduce chlorine atoms at positions 5 and 6.

-

Amidation: Coupling the carboxylic acid with 3-methylcyclohexylamine using activating agents such as HATU or EDCI.

Microwave-assisted synthesis, as demonstrated for analog 2,6-dichloro-5-fluoropyridine-3-carboxylic acid (39% yield under 130°C for 21 hours) , may enhance reaction efficiency by reducing reaction times and improving regioselectivity.

Reactivity Profile

The electron-withdrawing carboxamide and chlorine substituents deactivate the pyridine ring toward electrophilic attack but facilitate nucleophilic aromatic substitution at positions 2 and 4. The methylcyclohexyl group’s steric hindrance may limit further derivatization at the carboxamide nitrogen .

Research Gaps and Future Directions

Pharmacological Profiling

In vitro assays are needed to evaluate cytotoxicity, target selectivity, and metabolic stability. Comparative studies with analogs (e.g., cyclopropylmethyl vs. dimethylsulfamoylphenyl substitutions) could delineate structure-activity relationships.

Synthetic Optimization

Improving yield beyond the 39% reported for analogous reactions requires exploring catalysts (e.g., palladium for cross-couplings) or alternative solvents (e.g., DMF for better solubility).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume